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Introduction

Benzothiazol-2-ylmethyl-methyl-amine, also known as N-(1,3-Benzothiazol-2-ylmethyl)-N-

methylamine (CAS No: 17681-30-0), is a heterocyclic amine with potential applications in

pharmaceutical and materials science research. A thorough understanding of its molecular

structure is fundamental for its application and development. Spectroscopic methods such as

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

are critical tools for the elucidation and confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Benzothiazol-2-ylmethyl-methyl-amine. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents data from closely related

structural analogues: 2-Aminobenzothiazole and 2-Methylbenzothiazole. This comparative

approach allows for a reasoned prediction of the spectral characteristics of the target

compound. Furthermore, detailed, generalized experimental protocols for each spectroscopic

technique are provided to aid researchers in acquiring data for this and similar compounds.

Predicted Spectroscopic Profile of Benzothiazol-2-
ylmethyl-methyl-amine
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Based on the analysis of its structural analogues, the following spectroscopic features are

predicted for Benzothiazol-2-ylmethyl-methyl-amine:

¹H NMR: The spectrum is expected to show signals for the four aromatic protons on the

benzothiazole ring, typically in the range of 7.0-8.1 ppm. A singlet corresponding to the

methylene protons (-CH₂-) would likely appear around 4.0-5.0 ppm. A singlet for the methyl

group protons (-NCH₃) is anticipated in the upfield region, around 2.0-3.0 ppm.

¹³C NMR: The spectrum will feature signals for the nine distinct carbon atoms. The carbon of

the C=N group within the thiazole ring is expected at a significant downfield shift, likely above

160 ppm. Aromatic carbons will resonate in the 110-155 ppm range. The methylene carbon

(-CH₂-) and the methyl carbon (-NCH₃) will appear in the upfield region.

IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring

and the alkyl groups (~2850-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650

cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). The aromatic C=C stretching vibrations are

expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion

peak [M]⁺ corresponding to the molecular weight of the compound (178.26 g/mol ). Common

fragmentation patterns would likely involve the loss of the methyl group or cleavage of the

bond between the methylene group and the benzothiazole ring.

Spectroscopic Data of Structural Analogues
The following tables summarize the experimental spectroscopic data for 2-Aminobenzothiazole

and 2-Methylbenzothiazole, which serve as a basis for predicting the spectrum of

Benzothiazol-2-ylmethyl-methyl-amine.

Analogue 1: 2-Aminobenzothiazole
Table 1: NMR Spectroscopic Data for 2-Aminobenzothiazole
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Nucleus
Chemical Shift (δ)

ppm
Multiplicity Assignment

¹H ~7.85 Broad Singlet -NH₂ (2H)

~7.65 Doublet Aromatic Proton

~7.41 Doublet Aromatic Proton

~6.91 Triplet Aromatic Proton

¹³C ~167.6 - C2 (C-NH₂)

~151.3 - C7a (Quaternary)

~132.1 - Quaternary Carbon

~129.2 - Aromatic CH

~122.5 - Aromatic CH

~121.0 - Aromatic CH

~110.9 - Aromatic CH

Solvent: DMSO-d₆[1]

Table 2: IR and MS Data for 2-Aminobenzothiazole

Technique Key Peaks / Values Interpretation

IR (cm⁻¹)
3310, 3027, 1660, 1634,
1572

N-H stretch, Aromatic C-H
stretch, C=O (amide from
synthesis), C=N stretch,
C=C stretch

| MS (m/z) | 226 (M⁺), 191, 149, 134 | Molecular ion (for chloroacetyl derivative), fragmentation

peaks |

Analogue 2: 2-Methylbenzothiazole
Table 3: NMR Spectroscopic Data for 2-Methylbenzothiazole
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Nucleus
Chemical Shift (δ)

ppm
Multiplicity Assignment

¹H 7.93 Doublet Aromatic Proton

7.77 Doublet Aromatic Proton

7.40 Triplet Aromatic Proton

7.32 Triplet Aromatic Proton

2.79 Singlet -CH₃ (3H)

¹³C ~167 - C2 (C-CH₃)

~153 - C7a (Quaternary)

~135 - C3a (Quaternary)

~126 - Aromatic CH

~125 - Aromatic CH

~122 - Aromatic CH

~121 - Aromatic CH

~20 - -CH₃

Solvent: CDCl₃[2]

Table 4: IR and MS Data for 2-Methylbenzothiazole

Technique Key Peaks / Values Interpretation

IR (cm⁻¹)
3060, 2920, 1595, 1475,
1430

Aromatic C-H stretch,
Aliphatic C-H stretch, C=N
stretch, C=C stretch

| MS (m/z) | 149 (M⁺), 148, 108, 69 | Molecular ion, loss of H, further fragmentation |

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of benzothiazole

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:[3][4]

Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).[4]

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired data is processed using appropriate software, involving

Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of a solid benzothiazole derivative is as

follows:

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5]

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk. Another method is

the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the

solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[6]

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr

pellet) is recorded first to subtract atmospheric and instrumental interferences.
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Sample Spectrum: The sample is placed in the IR beam path, and its spectrum is recorded,

typically over a range of 4000–400 cm⁻¹.[3]

Mass Spectrometry (MS)
A general procedure for acquiring a mass spectrum using Electron Ionization (EI) is as follows:

[7][8]

Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into

the mass spectrometer, often via a direct insertion probe or through a gas chromatograph

(GC-MS). The sample is volatilized in the ion source.[7]

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to

form a molecular ion (M⁺) and various fragment ions.[8][9]

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, which is then plotted against its

m/z value to generate the mass spectrum.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a novel benzothiazole derivative like Benzothiazol-2-
ylmethyl-methyl-amine.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: Logical workflow for the synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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